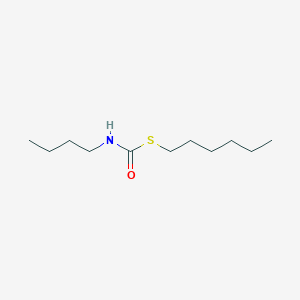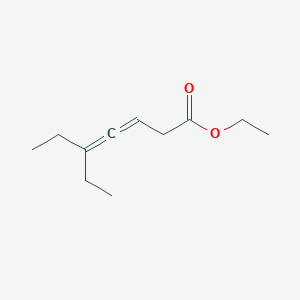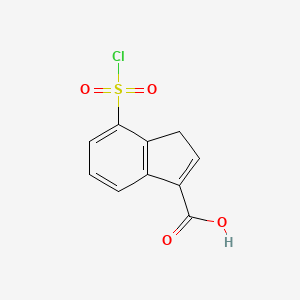![molecular formula C15H12N2O5 B14281404 3-[1-(4-Nitroanilino)ethylidene]-4-oxocyclohexa-1,5-diene-1-carboxylic acid CAS No. 151800-65-6](/img/structure/B14281404.png)
3-[1-(4-Nitroanilino)ethylidene]-4-oxocyclohexa-1,5-diene-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[1-(4-Nitroanilino)ethylidene]-4-oxocyclohexa-1,5-diene-1-carboxylic acid is a complex organic compound with a unique structure that includes a nitroaniline group, a cyclohexadiene ring, and a carboxylic acid group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(4-Nitroanilino)ethylidene]-4-oxocyclohexa-1,5-diene-1-carboxylic acid typically involves multiple steps, starting with the preparation of the nitroaniline derivative. The key steps include:
Nitration of Aniline: Aniline is nitrated using a mixture of concentrated sulfuric acid and nitric acid to produce 4-nitroaniline.
Formation of the Ethylidene Group: The 4-nitroaniline is then reacted with acetaldehyde under acidic conditions to form the ethylidene derivative.
Cyclization: The ethylidene derivative undergoes cyclization with a suitable diene precursor to form the cyclohexadiene ring.
Carboxylation: Finally, the compound is carboxylated using carbon dioxide under high pressure and temperature to introduce the carboxylic acid group.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-pressure reactors for carboxylation, and advanced purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
3-[1-(4-Nitroanilino)ethylidene]-4-oxocyclohexa-1,5-diene-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas and a palladium catalyst.
Reduction: The compound can be oxidized using strong oxidizing agents like potassium permanganate to form corresponding oxidized products.
Substitution: The nitro group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Potassium permanganate, acidic or basic conditions.
Substitution: Nucleophiles like amines, alcohols, or thiols under appropriate conditions.
Major Products Formed
Reduction: 3-[1-(4-Aminoanilino)ethylidene]-4-oxocyclohexa-1,5-diene-1-carboxylic acid.
Oxidation: Corresponding oxidized derivatives with altered functional groups.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-[1-(4-Nitroanilino)ethylidene]-4-oxocyclohexa-1,5-diene-1-carboxylic acid has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific biological pathways.
Industry: Used in the development of advanced materials and as a catalyst in certain chemical reactions.
Mecanismo De Acción
The mechanism of action of 3-[1-(4-Nitroanilino)ethylidene]-4-oxocyclohexa-1,5-diene-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The compound may also interact with enzymes and receptors, modulating their activity and influencing cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
3-[1-(4-Aminoanilino)ethylidene]-4-oxocyclohexa-1,5-diene-1-carboxylic acid: A reduced form with an amino group instead of a nitro group.
3-[1-(4-Methoxyanilino)ethylidene]-4-oxocyclohexa-1,5-diene-1-carboxylic acid: A derivative with a methoxy group.
Uniqueness
3-[1-(4-Nitroanilino)ethylidene]-4-oxocyclohexa-1,5-diene-1-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the nitro group, in particular, allows for a range of chemical modifications and interactions that are not possible with similar compounds.
Propiedades
Número CAS |
151800-65-6 |
|---|---|
Fórmula molecular |
C15H12N2O5 |
Peso molecular |
300.27 g/mol |
Nombre IUPAC |
4-hydroxy-3-[C-methyl-N-(4-nitrophenyl)carbonimidoyl]benzoic acid |
InChI |
InChI=1S/C15H12N2O5/c1-9(13-8-10(15(19)20)2-7-14(13)18)16-11-3-5-12(6-4-11)17(21)22/h2-8,18H,1H3,(H,19,20) |
Clave InChI |
IJQJVFGXMBOGJB-UHFFFAOYSA-N |
SMILES canónico |
CC(=NC1=CC=C(C=C1)[N+](=O)[O-])C2=C(C=CC(=C2)C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-(Phenylsulfanyl)-1lambda~6~-thiaspiro[4.4]non-3-ene-1,1-dione](/img/structure/B14281331.png)








![4-{[4-(4-Butylcyclohexyl)phenyl]ethynyl}-1,2-difluorobenzene](/img/structure/B14281377.png)


